17-phenyl trinor Prostaglandin A2

Overview

Description

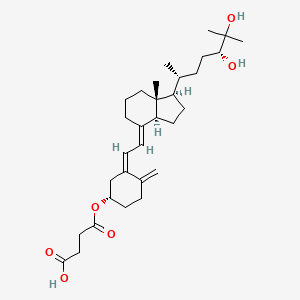

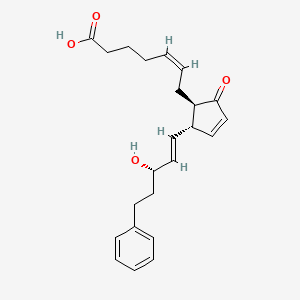

Molecular Structure Analysis

The molecular formula of 17-phenyl trinor Prostaglandin A2 is C23H28O4 . The molecular weight is 368.47 . The SMILES representation of its structure is O=C1C@@H/C=C/C@HO)C/C=C\CCCC(O)=O .Physical And Chemical Properties Analysis

The physical and chemical properties of 17-phenyl trinor Prostaglandin A2 include a molecular weight of 368.47 and a molecular formula of C23H28O4 . It’s soluble in DMF, DMSO, and ethanol .Scientific Research Applications

Biological Activities

17-phenyl trinor Prostaglandin A2 (PGE2) analogs demonstrate varied biological activities in different assay systems. Some analogs are as potent as their parent prostaglandin, while others show increased potency. For example, in the hamster antifertility assay, 17-phenyl trinor prostaglandin F2alpha showed significantly higher potency compared to PGF2alpha. These analogs also have notable effects on blood pressure in rats, with 17-phenyl trinor PGF2alpha exhibiting a pressor potency five times that of PGF2alpha. The response of 17-phenyl trinor PGE2 on blood pressure was notable for a pressor rebound phenomenon after an initial depressor response (Miller, Weeks, Lauderdale, & Kirton, 1975).

Effect on Nasal Patency

Studies on healthy volunteers and patients with vasomotor and allergic rhinitis have shown that topical application of prostaglandin E1 and 17 phenyl trinor PGE2 increases nasal patency, lasting several hours after a single dose. 17 phenyl trinor PGE2 caused fewer side effects like nasal irritation compared to prostaglandin E1 (Karim, Adaikan, & Kunaratnam, 1978).

DNA Synthesis and Proliferation in Rat Hepatocytes

17-phenyl trinor-PGE2 showed potency in stimulating DNA synthesis and proliferation in primary cultures of adult rat hepatocytes, influencing hepatocyte mitogenesis in a time- and dose-dependent manner. This activity was distinct from that of sulprostone and 11-deoxy-PGE1, with PGE2 being less potent than 17-phenyl trinor-PGE2 in this context. These effects were sensitive to specific receptor antagonists and inhibitors, indicating a specific receptor-mediated mechanism of action (Kimura, Osumi, & Ogihara, 2001).

Ocular Permeability and Metabolism

In vitro studies on porcine corneas showed that phenyl substituted prostaglandin analogs, including 17-phenyl trinor prostaglandin esters, exhibit specific rates of corneal permeability and undergo hydrolysis to their corresponding acids. This study indicates their potential for ocular applications, with different degrees of metabolism observed among the analogs (Basu, Sjöquist, Stjernschantz, & Resul, 1994).

Mechanism of Action

Target of Action

17-Phenyl Trinor Prostaglandin A2 is a synthetic prostaglandin analog . Prostaglandins are a family of lipids that play crucial roles in a variety of biological functions such as inflammation, female reproductive cycle, vasodilation, and bronchodilation .

Mode of Action

As a prostaglandin analog, it is likely to interact with prostaglandin receptors, leading to a variety of cellular responses .

Biochemical Pathways

Prostaglandins are involved in a wide range of biochemical pathways. They are derived from arachidonic acid and have been linked to various types of cancer . The effect of prostaglandins depends on multiple factors, such as the target tissue, their plasma concentration, and the prostaglandin subtype .

Pharmacokinetics

As a synthetic analog, it is designed for greater potency and increased half-life relative to natural prostaglandins .

Result of Action

Prostaglandins and their analogs can have diverse effects, ranging from contraction and relaxation of smooth muscle tissue to modulation of inflammation and immune responses .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMAXTSZSCARIG-YPINUJMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-phenyl trinor Prostaglandin A2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)

![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)

![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/no-structure.png)